CDK9-IN-37
Description
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.7 |
IUPAC Name |
2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one |
InChI |
InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19) |
InChI Key |
KTQUDVGNQBSZMO-UHFFFAOYSA-N |
SMILES |
O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDK9IN-37; CDK9-IN37; CDK9IN37; CDK9 IN 37; CDK9-IN-37 |
Origin of Product |
United States |
Molecular Mechanisms of Cdk9 in 37 Action
Target Specificity and Binding Affinity to CDK9
CDK9-IN-37 has been identified as a highly potent inhibitor of CDK9. Studies have reported its half-maximal inhibitory concentration (IC50) against CDK9 to be 5.41 nM acs.org. Another source indicates an half-maximal effective concentration (EC50) of 5.5 nM for CDK9 medchemexpress.com. This demonstrates a strong binding affinity to its primary target.
Table 1: Potency of this compound against CDK9
| Target | IC50 (nM) | EC50 (nM) | Reference |
| CDK9 | 5.41 | - | acs.org |
| CDK9 | - | 5.5 | medchemexpress.com |
ATP-Competitive Inhibition Characteristics
While the direct characterization of this compound as an ATP-competitive inhibitor is not explicitly detailed in the provided search results, many potent CDK9 inhibitors function through an ATP-competitive mechanism nih.govscirp.orgtandfonline.comtandfonline.commdpi.com. These inhibitors typically bind within the ATP-binding pocket of CDK9, preventing adenosine (B11128) triphosphate (ATP) from accessing its site scirp.org. The ATP-binding pocket, though conserved across the CDK family, possesses unique conformational flexibilities in CDK9 that can be exploited by selective inhibitors scirp.orgsemanticscholar.org. Key regions involved in inhibitor interaction include the hinge region, the glycine-rich loop, and the activation loop scirp.org.
Kinase Selectivity Profiles of this compound
This compound is noted for its high selectivity, exhibiting weak inhibition of other CDK isoforms medchemexpress.com. Although specific IC50 values for other kinases are not provided for this compound in the available data, this characteristic of high selectivity is a desirable feature for therapeutic agents to minimize off-target effects. For context, other selective CDK9 inhibitors, such as Atuveciclib (BAY-1143572), have demonstrated over 150-fold selectivity against other CDK isoforms tandfonline.com. Similarly, AZD4573 shows greater than 10-fold selectivity over other CDKs and kinases tandfonline.com.
Impact on P-TEFb Complex Activity and Assembly
CDK9 is the catalytic subunit of the P-TEFb complex, which primarily consists of CDK9 and a cyclin partner, predominantly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K nih.govfrontiersin.orgmdpi.com. The P-TEFb complex is crucial for stimulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II) nih.govfrontiersin.orgmdpi.comtandfonline.comaacrjournals.orgnih.gov. This compound's role as a CDK9/cyclin T inhibitor directly implies its influence on the activity and assembly of this vital complex medchemexpress.com.
Disruption of CDK9/Cyclin T1/K Association
The P-TEFb complex, formed by CDK9 and its cyclin partners (primarily Cyclin T1), is the functional unit responsible for its transcriptional activity nih.govmdpi.com. This compound is characterized as a CDK9/cyclin T inhibitor, indicating its direct interference with this association or the activity of the formed complex medchemexpress.com. A significant portion of P-TEFb in cells is typically found in an inactive state within the 7SK small nuclear ribonucleoprotein complex (7SK snRNP) molbiolcell.orgnih.govoup.com. The inhibition of CDK9 can lead to the dissociation of this inhibitory 7SK snRNP complex, thereby releasing P-TEFb nih.govnih.govbiorxiv.orgplos.org. This release is a critical step in activating transcription.
Influence on CDK9 Release Factors (e.g., HEXIM1/2, 7SK snRNA)
The activity of P-TEFb is tightly regulated by its association with inhibitory factors, primarily HEXIM1 (or HEXIM2) and the 7SK small nuclear RNA (7SK snRNA), which together form the inactive 7SK snRNP complex molbiolcell.orgnih.govoup.comfrontiersin.orgplos.orgplos.org. Within this complex, HEXIM proteins inhibit CDK9 kinase activity, with 7SK snRNA serving as a crucial scaffold molbiolcell.orgnih.govoup.comfrontiersin.orgplos.org. The release of P-TEFb from the 7SK snRNP is a prerequisite for its transcriptional activation nih.govnih.govbiorxiv.orgfrontiersin.org. This release can be triggered by various modifications to HEXIM1, CDK9, and cyclin T1 frontiersin.org. For instance, phosphorylation of HEXIM1 by protein kinase C (PKC) or extracellular-signal-regulated kinase (ERK) can disrupt its interaction with 7SK snRNA, leading to P-TEFb activation oup.comfrontiersin.org. Additionally, bromodomain-containing protein 4 (BRD4) can interact with and extract P-TEFb from the 7SK snRNP, further contributing to its release and activation frontiersin.orgbiorxiv.orgfrontiersin.orgelifesciences.org. As a direct inhibitor of CDK9, this compound's action would primarily be on the kinase itself, which would in turn influence the dynamic equilibrium of P-TEFb within these complexes, potentially stabilizing the inactive state or preventing its release into an active form, without necessarily directly modifying the release factors themselves.
Downstream Molecular Consequences of this compound-Mediated Inhibition
The inhibition of CDK9 by compounds like this compound leads to a cascade of molecular consequences that profoundly impact gene expression and cellular fate.
Reduced RNA Polymerase II Serine 2 Phosphorylation
A direct and immediate consequence of this compound-mediated inhibition is a significant reduction in the phosphorylation level of Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). medchemexpress.com CDK9 is the primary kinase responsible for Ser2 phosphorylation during the elongation phase of transcription. google.commdpi.comnih.govnih.gov Therefore, its inhibition directly impairs this crucial modification, which is necessary for the recruitment of RNA processing factors and the progression of Pol II through gene bodies. google.comnih.gov Studies with other selective CDK9 inhibitors, such as CYC065, have also shown that they effectively block RNAPII Ser2 phosphorylation at their effective concentrations. uni-freiburg.de
Global Transcriptional Reprogramming
The disruption of RNAP II elongation due to CDK9 inhibition results in widespread promoter-proximal pausing of Pol II, leading to a general decrease in global transcription. nih.govguidetopharmacology.org This global transcriptional repression is a hallmark effect of CDK9 inhibitors. nih.govguidetopharmacology.org However, the impact is not uniform across all genes. While many genes experience reduced expression, some studies have observed that certain genes, particularly primary response genes, might show an unexpected increase in expression upon sustained CDK9 inhibition. royalsocietypublishing.org This phenomenon can be attributed to compensatory mechanisms, such as those involving BRD4, which can lead to a transcriptional recovery or even upregulation of specific oncogenes like MYC despite ongoing CDK9 inhibition. guidetopharmacology.orgroyalsocietypublishing.orgnih.gov
Modulation of Super-Enhancer Driven Gene Expression
CDK9 plays a critical role in regulating gene expression driven by super-enhancers (SEs). uni-freiburg.denih.gov Super-enhancers are large clusters of enhancers that are highly enriched with transcription factors and co-activators, driving robust expression of genes crucial for cell identity and, in cancer, for oncogenic programs. google.com CDK9 is known to occupy these promoter-distal intergenic regions, including SEs. google.com Inhibition of CDK9 disrupts the activity of these super-enhancers, leading to a selective loss of nascent transcription from SE-associated genes. uni-freiburg.deguidetopharmacology.org This modulation can result in a sustained reprogramming of the super-enhancer landscape, impacting the expression of key oncogenes. guidetopharmacology.org For instance, in MYCN-amplified neuroblastoma, CDK9 inhibition leads to a selective loss of nascent MYCN transcription. uni-freiburg.de
Effects on Short Half-Life Transcripts (e.g., MCL-1, MYC, BCL2)
CDK9 activity is particularly critical for maintaining the high expression levels of genes encoding short half-life transcripts, which include many pro-proliferative and anti-apoptotic proteins. nih.gov These transcripts require continuous and robust transcription to maintain their protein levels due to their rapid turnover. nih.gov
MCL-1 (Myeloid Cell Leukemia 1) : Acute inhibition of CDK9, such as by this compound, leads to a rapid and significant depletion of MCL-1 protein. medchemexpress.comnih.govnih.gov MCL-1 is an anti-apoptotic protein belonging to the BCL-2 family, and its high expression is often associated with cancer cell survival and resistance to chemotherapy. nih.gov The rapid turnover of MCL-1 mRNA and protein makes its expression highly dependent on continuous CDK9 activity, thus rendering it particularly sensitive to CDK9 inhibition.
MYC (Proto-Oncogene, MYC) : The expression of the oncogene MYC is highly dependent on CDK9 activity, especially when MYC is driven by super-enhancers. uni-freiburg.deguidetopharmacology.org CDK9 inhibition typically results in the downregulation of MYC mRNA and protein levels. uni-freiburg.deguidetopharmacology.orgnih.gov This suppression of MYC is a key mechanism contributing to the anti-proliferative effects observed with CDK9 inhibitors. However, some studies have noted a compensatory induction of MYC expression upon sustained CDK9 inhibition, which can be mediated by a BRD4-dependent pathway. royalsocietypublishing.orgnih.gov
BCL2 (B-cell CLL/lymphoma 2) : While MCL-1 is consistently and rapidly depleted upon CDK9 inhibition, the levels of BCL2 protein are generally less affected. BCL2 is another anti-apoptotic protein, but its stability and regulatory mechanisms differ from MCL-1. Nevertheless, CDK9 inhibition can synergize with BCL2 inhibitors in certain cancer contexts, particularly where MCL-1 overexpression contributes to resistance to BCL2-targeted therapies. nih.gov This suggests a complementary role in targeting anti-apoptotic pathways.
Cdk9 in 37 in Preclinical Disease Models and Research Applications
Evaluation in In Vitro Cellular Models
Impact on Cell Viability and Proliferation in Experimental Cell Lines
CDK9-IN-37 has shown potent anti-proliferative activity across a range of cancer cell lines, with a particular emphasis on hematological cancers. In a broad panel screening, this compound, also identified as AZD4573, exhibited a median GI50 (concentration for 50% growth inhibition) of 11 nM in hematological cancer cell lines, while solid tumor cell lines were significantly less sensitive, with a median GI50 greater than 30 µM astrazeneca.com.
One of the most sensitive cell lines identified is the acute myeloid leukemia (AML) cell line, MOLM-13, where this compound demonstrated an IC50 (concentration for 50% inhibition) of 0.034 µM. Another AML cell line, MV-4-11, also showed high sensitivity to the compound cancer.gov. In non-small cell lung cancer (NSCLC) cell lines A549 and H460, AZD4573 was found to be highly potent in inhibiting cell growth nih.gov. Furthermore, in studies involving chordoma cell lines JHC7 and U-CH1, AZD4573 demonstrated a dose-dependent inhibition of cell proliferation researchgate.net.
| Cell Line | Cancer Type | Potency Metric | Value |
|---|---|---|---|
| Hematological Cancers (Median) | Hematological Malignancies | GI50 | 11 nM |
| Solid Tumors (Median) | Various Solid Tumors | GI50 | >30 µM |
| MOLM-13 | Acute Myeloid Leukemia (AML) | IC50 | 0.034 µM |
| MV-4-11 | Acute Myeloid Leukemia (AML) | High Sensitivity Observed | |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | High Potency Observed | |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | High Potency Observed | |
| JHC7 | Chordoma | Dose-dependent inhibition | |
| U-CH1 | Chordoma | Dose-dependent inhibition |
Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Damage)
A primary mechanism of action for this compound is the induction of apoptosis, or programmed cell death. This is achieved through the inhibition of CDK9, which leads to the downregulation of the anti-apoptotic protein Mcl-1 cancer.gov. The depletion of Mcl-1 is a key event that triggers the intrinsic apoptotic pathway.
In the MV-4-11 AML cell line, treatment with AZD4573 led to a rapid decrease in the mitochondrial outer membrane potential, a hallmark of mitochondrial-mediated apoptosis. This was followed by a significant increase in caspase-3/7 activation and exposure of phosphatidylserine on the cell surface, as measured by Annexin V staining astrazeneca.com. The median EC50 for caspase activation across a diverse set of hematological cancers was found to be 30 nM after 6 hours of treatment astrazeneca.com. The knockdown of the pro-apoptotic proteins BAK and/or BAX was able to rescue cells from AZD4573-induced apoptosis, further confirming the involvement of the intrinsic pathway cancer.gov.
| Apoptotic Event | Cell Line/Condition | Observation |
|---|---|---|
| Mcl-1 Downregulation | General | Key mechanism of action |
| Mitochondrial Outer Membrane Potential | MV-4-11 (AML) | Rapid decrease observed |
| Caspase-3/7 Activation | MV-4-11 (AML) | Significant increase observed |
| Caspase Activation (Median EC50) | Hematological Cancers | 30 nM (at 6 hours) |
| Phosphatidylserine Exposure (Annexin V) | MV-4-11 (AML) | Increased staining observed |
Effects on Cell Cycle Progression (e.g., G1 Arrest)
The inhibition of CDK9 by this compound has been reported to induce cell cycle arrest. While one source suggests a G2/M phase arrest, another study on styrylpyrazoles, from which AZD4573 is a carbo-analogue, indicated a significant G1-phase arrest in MV4-11 cells researchgate.net. The NCI Drug Dictionary entry for AZD4573 also states that it induces cell cycle arrest without specifying the phase cancer.govpatsnap.com. Further specific studies on AZD4573 are needed to definitively characterize its effect on cell cycle progression across different cancer cell types.
| Compound/Analogue | Cell Line | Effect on Cell Cycle |
|---|---|---|
| This compound | Not Specified | G2/M Arrest (Reported) |
| Styrylpyrazoles (AZD4573 analogue) | MV-4-11 (AML) | Significant G1 Arrest |
| AZD4573 | General | Induces Cell Cycle Arrest |
Modulation of Cellular Differentiation Processes
Currently, there is limited specific information available in the public domain detailing the effects of this compound (AZD4573) on cellular differentiation processes in cancer models. Further research is required to elucidate the potential role of this compound in modulating cellular differentiation pathways.
Assessment of Anchorage-Independent Growth
Anchorage-independent growth is a hallmark of cellular transformation and is often assessed using the soft agar colony formation assay. The CDK9 inhibitor AZD4573 has been shown to be highly effective at inhibiting the anchorage-independent growth of non-small cell lung cancer (NSCLC) cells. In both A549 and H460 cell lines, AZD4573 completely abrogated adherence-independent growth at a concentration of approximately 31 nM nih.gov. This suggests that this compound can effectively suppress the tumorigenic potential of cancer cells in vitro.
| Cell Line | Cancer Type | Effect of AZD4573 | Effective Concentration |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Complete abrogation of colony formation | ~31 nM |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | Complete abrogation of colony formation | ~31 nM |
Alterations in Cell Migration and Invasion
As of the current available data, there are no specific studies that have directly investigated the effects of this compound (AZD4573) on the migration and invasion of cancer cells. Therefore, the impact of this compound on these critical aspects of metastasis remains to be determined.
Investigation in In Vivo Non-Human Animal Models
Efficacy in Xenograft Models of Experimental Malignancies
No published studies were identified that evaluate the efficacy of a compound specifically named this compound in xenograft models of cancer.
Studies in Orthotopic Leukemia Models
There is no available research data describing the investigation of this compound in orthotopic leukemia models.
Research in Genetically Engineered Mouse Models
No research has been published detailing the use of this compound in genetically engineered mouse models for any disease.
Applications in Non-Oncological Disease Models (e.g., Atherosclerosis, Viral Infection Models like HIV)
There are no scientific reports on the application of a compound with the designation this compound in non-oncological disease models such as atherosclerosis or viral infections like HIV.
Evaluation of Systemic Biological Effects in Model Organisms
No data is available regarding the systemic biological effects of this compound in any model organisms.
Cellular Responses and Signaling Pathways Modulated by Cdk9 in 37
Transcriptional Regulation of Oncogenes and Tumor Suppressor Genes
The primary impact of CDK9-IN-37 is on the transcriptional regulation of genes, particularly those involved in oncogenesis and tumor suppression. By inhibiting CDK9, this compound can selectively downregulate the expression of oncogenes and anti-apoptotic proteins while promoting the de-repression of tumor suppressor genes.
Downregulation of MYC Oncogene Expression and Stability
The MYC oncogene, a pleiotropic transcription factor controlling cell cycle, DNA damage repair, and cell metabolism, is highly dependent on continuous transcription due to its short mRNA half-life aacrjournals.org. CDK9 plays a critical role in MYC gene transcription by recruiting P-TEFb to chromatin, often in conjunction with Bromodomain-containing protein 4 (BRD4) frontiersin.orgnih.gov.
This compound, by inhibiting CDK9, leads to the downregulation of MYC mRNA transcript and protein levels in a dose-dependent manner researchgate.netashpublications.org. This inhibition also promotes the turnover of MYC protein and decreases its phosphorylation at the stabilizing Ser62 residue researchgate.netacs.org. For instance, the selective CDK9 inhibitor Enitociclib has been shown to decrease MYC mRNA levels by approximately 75% for 16 to 48 hours in SU-DHL-10 and SU-DHL-4 cell lines aacrjournals.org. Similarly, treatment with Voruciclib, another CDK9 inhibitor, resulted in the downregulation of MYC transcriptional gene sets ashpublications.org.
Table 1: Impact of CDK9 Inhibition on MYC Expression
| Inhibitor (Example) | Effect on MYC mRNA/Protein | Duration/Concentration (if specified) | Reference |
| Enitociclib | ~75% decrease in mRNA | 16-48 hours in SU-DHL-10/SU-DHL-4 cells | aacrjournals.org |
| Voruciclib | Downregulation of MYC transcriptional gene sets | Not specified, but observed in patient samples | ashpublications.org |
| AZ5576 | Downregulation of MYC mRNA and protein | Dose-dependent | researchgate.net |
Impact on Anti-Apoptotic Protein Expression (e.g., MCL-1, XIAP, BCL6)
CDK9 is crucial for maintaining high levels of anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1), X-linked Inhibitor of Apoptosis Protein (XIAP), and B-cell lymphoma 6 (BCL6), which are essential for cancer cell survival researchgate.netfrontiersin.orgaacrjournals.orgnih.gov. This compound's inhibition of transcriptional elongation preferentially depletes these short-lived transcripts and proteins.
Studies with various CDK9 inhibitors have demonstrated their ability to reduce the expression of these pro-survival factors:
CDK9 inhibition leads to reduced expression of MCL-1 and Survivin (encoded by BIRC5) researchgate.netbiorxiv.orgmdpi.com.
Selective CDK9 inhibitors like AZD4573 induce rapid apoptosis and MCL-1 depletion in a dose- and time-dependent manner across hematologic cancer models unito.itaacrjournals.org.
CDK9 inhibition has an immediate effect on proteins with rapid turnover rates, including XIAP and MCL-1 nih.gov.
The CDK9 inhibitor CDKI-73 decreased the expression of anti-apoptotic proteins MCL-1 and BCL-2 and induced apoptosis in ovarian cancer cells oncotarget.com.
Combined inhibition of CDK9 and BRD4 has been shown to synergistically downregulate MCL1, BCL6, and BTG1 oncotarget.com.
Table 2: Impact of CDK9 Inhibition on Anti-Apoptotic Protein Expression
| Protein | Effect of CDK9 Inhibition | Inhibitor (Example) | Reference |
| MCL-1 | Reduced expression, depletion, downregulation | AZD4573, CDKI-73, LDC067, Enitociclib, Voruciclib | researchgate.netbiorxiv.orgunito.itfrontiersin.orgresearchgate.netaacrjournals.orgashpublications.orgmdpi.comaacrjournals.orgnih.govoncotarget.comoncotarget.com |
| XIAP | Reduced expression, depletion | LDC067 | nih.gov |
| BCL6 | Downregulation | Combined CDK9i and BRD4i | oncotarget.com |
| BCL-2 | Decreased expression | CDKI-73, LDC067 | researchgate.netoncotarget.com |
| Survivin (BIRC5) | Decreased expression | Zotiraciclib | researchgate.netbiorxiv.orgmdpi.com |
De-Repression of Tumor Suppressor Genes (e.g., via BRG1 Dephosphorylation)
CDK9 inhibition can lead to the reactivation of epigenetically silenced tumor suppressor genes. This occurs through the dephosphorylation of BRG1 (Brahma-related gene 1), a component of the SWI/SNF chromatin remodeling complex researchgate.netfrontiersin.orgmdpi.comspandidos-publications.comnih.govencyclopedia.pub. CDK9 typically maintains gene silencing by phosphorylating BRG1, which prevents BRG1 from being recruited to heterochromatin and remodeling nucleosomes to facilitate gene transcription mdpi.comencyclopedia.pub. When CDK9 is inhibited by compounds like this compound, BRG1 is dephosphorylated, allowing it to access and remodel the chromatin, thereby leading to the reactivation of previously silenced tumor suppressor genes mdpi.comnih.govencyclopedia.pub. In vitro kinase assays have confirmed that CDK9 directly phosphorylates BRG1 nih.gov. Furthermore, overexpression of BRG1 has been shown to significantly enhance the effects of CDK9 inhibitors on gene reactivation nih.gov.
Influence on p53 Pathway Components and Activity
CDK9 interacts with and influences the p53 pathway, a critical tumor suppressor pathway. CDK9 has been shown to phosphorylate p53, which can impair p53's ability to bind DNA and activate the transcription of its downstream targets, such as CDKN1A/p21, a key effector of p53-dependent cell cycle arrest and apoptosis frontiersin.org. This suggests that CDK9 can negatively regulate p53's tumor-suppressing functions.
A feedback loop exists between CDK9 and p53, where CDK9 phosphorylates p53, affecting its ability to induce cell cycle arrest and apoptosis, while p53, in turn, can increase CDK9 gene expression mdpi.com. Overexpression of CDK9 has also been linked to the activation of mouse double minute 4 (MDM4) and inhibitor of apoptosis-stimulating protein of p53 (iASPP), both of which inhibit p53's tumor-suppressing functions mdpi.com. Conversely, inhibition of CDK9 by compounds like CDKI-73 has been observed to increase p53 protein expression, concurrently with the downregulation of MDM2, a short-lived protein responsible for p53 degradation oncotarget.com. Studies also indicate that the blockade of CDK9 in other malignancies can reactivate wild-type p53 activity nih.gov.
Interactions with Chromatin Modifiers and Epigenetic Regulators
Beyond its direct effects on gene transcription, this compound's modulation of CDK9 also impacts chromatin structure and epigenetic regulation. CDK9 is recognized for its role in maintaining gene silencing at heterochromatic loci nih.gov.
Effects on Histone Modifications (e.g., H3K27 trimethylation)
CDK9 inhibition has been observed to specifically elevate the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) nih.gov. H3K27me3 is a repressive epigenetic mark associated with gene silencing nih.govtemple.edu. This increase in H3K27me3 following CDK9 inhibition may be attributed to a reduced expression of histone demethylases such as JMJD3 and UTX, which are responsible for removing H3K27 methylation nih.govfrontiersin.org. While H3K27 methylation is catalyzed by the Polycomb Repressive Complex 2 (PRC2), specifically by the enzyme EZH2, its demethylation is carried out by UTX and JMJD3 nih.gov. The observed increase in H3K27me3 suggests an intricate interplay between CDK9 activity and the balance of histone methylation and demethylation. Additionally, CDK9 inhibition has been shown to result in site-specific increases in H3K4me2, indicating chromatin relaxation nih.gov.
Interplay with Bromodomain-Containing Protein 4 (BRD4)
The functional relationship between CDK9 and Bromodomain-Containing Protein 4 (BRD4) is a critical aspect of transcriptional regulation. BRD4 is recognized as a key enzymatic component within the activated P-TEFb complex. It plays a crucial role in liberating P-TEFb from its inactive state by preventing the association of inhibitory proteins like HEXIM1/2 and 7SK snRNA with CDK9, thereby enabling the transition of P-TEFb into its active form nih.gov.
Furthermore, BRD4 is capable of phosphorylating both CDK9 and RNA Polymerase II (RNA Pol II) nih.gov. Research indicates that CDK9 is the most abundant kinase associated with BRD4, and the kinase activity of CDK9 within the P-TEFb complex directly contributes to BRD4 phosphorylation. Consequently, the application of CDK9 inhibitors can effectively suppress BRD4 phosphorylation wikipedia.org. BRD4 is also instrumental in recruiting the P-TEFb/CDK9 complex to gene promoters, facilitating transcriptional elongation jmpas.comtocris.com. The synergistic effect of inhibiting both BRD4 and CDK9 has been demonstrated to significantly enhance apoptosis induction and transcriptional inhibition in various cellular contexts jmpas.comresearchgate.net. Interestingly, while CDK9 inhibition generally represses transcription, it can paradoxically induce MYC expression, a phenomenon that has been linked to the interaction between BRD4 and P-TEFb researchgate.net.
Modulation of Super Elongation Complex (SEC) Components
Studies have shown that the kinase activity of CDK9 is indispensable for the proper assembly of SEC subunits, including proteins like AFF1 and AFF4, and their subsequent recruitment to gene promoters newdrugapprovals.org. The phosphorylation of AFF1 and AFF4 by P-TEFb is crucial for modulating SEC assembly newdrugapprovals.org. The SEC itself is structured around a scaffolding protein, AFF4, and incorporates both P-TEFb (CDK9-CycT1 heterodimer) and ELL2 (eleven-nineteen lysine-rich leukemia 2) as its functional modules cnr.it. The recruitment of SEC to the elongating RNA Pol II is facilitated by the interaction between the YEATS domain of ENL/AF9 and the PAF1 subunit of the Polymerase-Associated Factor complex (PAFc) cnr.it.
Impact on Cellular Stress Responses
CDK9 inhibitors induce various forms of cellular stress, contributing to their therapeutic potential, particularly in cancer.
Induction of Metabolic Stress
Inhibition of CDK9 has been shown to induce acute metabolic stress in cancer cells. For instance, in prostate cancer cells, CDK9 inhibition leads to a significant downregulation of mitochondrial oxidative phosphorylation nih.gov. This metabolic perturbation can trigger a shift in cellular metabolism, making cells more reliant on carnitine palmitoyltransferase (CPT) enzymes for growth nih.gov.
In B-cell acute lymphocytic leukemia (B-ALL) cells, CDK9 inhibition perturbs various cellular metabolic pathways, with a notable impact on glycolysis wikipedia.orgguidetopharmacology.org. This inhibition can induce apoptosis by suppressing c-Myc-mediated glycolytic metabolism, leading to a downregulation of key glycolytic enzymes and transporters such as glucose transporter type 1 (GLUT1), hexokinase 2 (HK2), and lactate (B86563) dehydrogenase A (LDHA) wikipedia.orgguidetopharmacology.org. Furthermore, CDK9 inhibition can contribute to an increase in reactive oxygen species (ROS) production within cells lipidmaps.org.
Table 1: Metabolic Effects of CDK9 Inhibition
| Cell Type | Observed Metabolic Changes | Key Mechanisms/Affected Pathways | Relevant Findings |
|---|---|---|---|
| Prostate Cancer Cells | Downregulation of mitochondrial oxidative phosphorylation; increased reliance on CPT enzymes | Acute metabolic stress induction | CDK9 inhibition triggers a metabolic switch. nih.gov |
| B-ALL Cells | Perturbation of glycolytic pathway; reduced c-Myc-mediated glycolysis | Downregulation of GLUT1, HK2, LDHA; increased ROS production | Induces apoptosis by suppressing glycolysis. wikipedia.orgguidetopharmacology.orglipidmaps.org |
Influence on Autophagy
The relationship between CDK9 and autophagy is complex and context-dependent. Studies in colorectal cancer (CRC) have revealed a positive correlation between CDK9 expression levels and autophagy. High CDK9 expression in CRC patients is associated with elevated autophagy and indicates a poor prognosis, suggesting that autophagy may contribute to chemotherapy resistance in these cases nih.govsigmaaldrich.com.
Conversely, CDK9 inhibitors can also influence specific autophagic processes. For example, inhibition of CDK9 has been demonstrated to block PINK1-PRKN-mediated mitophagy by interrupting its initiation in hepatocellular carcinoma (HCC) cells tocris.com. CDK9 promotes the stability of the PINK1 protein by activating SIRT1, which in turn enhances SIRT1-mediated deacetylation of FOXO3. This process increases FOXO3 protein stability and subsequently upregulates FOXO3-regulated transcription of BNIP3, a key mitophagy-related gene. Thus, CDK9 inhibitors can inactivate the SIRT1-FOXO3-BNIP3 axis and the PINK1-PRKN pathway, leading to the disruption of mitochondrial homeostasis and cell death tocris.com.
Regulation of Unfolded Protein Response
The Unfolded Protein Response (UPR) is a crucial cellular pathway activated in response to endoplasmic reticulum (ER) stress, aiming to restore protein homeostasis or induce apoptosis if stress is unmitigated uni.lu. While pan-CDK inhibitors with potent CDK9 activity, such as dinaciclib, have been observed to diminish the induction of XBP-1s and Grp78 (key UPR components) by ER stress inducers, specific knockdown of CDK9 alone did not consistently downregulate XBP-1s or Grp78 researchgate.net. This suggests that while CDK9 inhibition may contribute to UPR modulation, other CDKs, particularly CDK1 and CDK5, might play a more direct and significant role in activating the cytoprotective IRE1/XBP-1s arm of the UPR researchgate.net.
Beyond the ER stress response, CDK9's broader role in transcription means its inhibition can induce nucleolar stress. This form of stress, caused by the inhibition of transcriptional CDK activity, results in the dissociation of RNA Polymerase I catalytic subunit POLR1A from ribosomal DNA and the dispersal of the nucleolar granular component, leading to a "bare scaffold" state within the nucleolus researchgate.net.
Cross-Talk with Other Signaling Networks
CDK9 inhibitors engage in intricate cross-talk with various other cellular signaling networks, highlighting their broad impact on cellular function.
The mTOR signaling pathway is another network that interacts with CDK9. CDK9 has been identified as a novel binding partner of mLST8, a scaffold protein of the mTOR complex. This interaction suggests an involvement of CDK9 in both mTORC1 and mTORC2 signaling. CDK9 forms distinct mTOR-like (CTOR) complexes: CTORC1, found in the nucleus with RAPTOR and mLST8, promotes the transcription of genes essential for leukemogenesis, while CTORC2, located in the cytoplasm with RICTOR, SIN1, and mLST8, controls mRNA translation wikipedia.org.
CDK9 plays a key role in mediating the elongation complex of transcriptional activation driven by the YAP-TEAD complex citeab.comuni.lu. This cross-talk suggests that co-targeting CDK9 and YAP/TEAD signaling could represent a novel therapeutic strategy, particularly in cancers where this pathway is hyperactivated citeab.com.
The activity and stability of CDK9 are also modulated by heat shock proteins (HSPs) . Specifically, HSP70 and the HSP90/CDC37 complex are crucial chaperones that sequentially stabilize and correctly fold nascent CDK9, ensuring its functional competency and its ability to bind Cyclin T1 to form P-TEFb nih.govguidetopharmacology.org. In response to proteostatic stress, HSPs can be recruited to the nucleus, where they interact with the CDK7/CDK9-Rpb1 complex, amplifying paraptotic transcription in a positive feedback loop nih.gov.
Furthermore, CDK9 inhibition has been shown to impact splicing , a critical post-transcriptional process. It can compromise global splicing activity, leading to particularly strong effects on intron retention and exon skipping transcriptionfactor.org. This alteration in splicing is notable as alternative splicing is a characteristic feature of aggressive prostate cancer and contributes to the generation of anti-androgen resistant variants, such as AR-v7 transcriptionfactor.org.
CDK9 is also involved in DNA damage response pathways. Its inhibition can induce DNA damage, evidenced by increased γH2AX, and enhance sensitivity to radiation researchgate.netcenmed.comfishersci.be. The CDK9-cyclin K complex, distinct from CDK9-cyclin T1, is presumed to play a direct role in DNA repair by interacting with components of the ATM- and Rad3-related (ATR) pathways, such as ATR, ATR interacting protein, and claspin wikipedia.orgcenmed.com. There is also evidence of cross-talk between CDK9/H2Bub1 and Set2/HDAC histone modification pathways in regulating aberrant transcriptional events nih.gov. Additionally, CDK9 inhibition can suppress T cell activation and impair T cell receptor (TCR) signaling pathways wikipedia.org.
Table 2: Cross-Talk of CDK9 with Other Signaling Networks
| Signaling Network | Interaction/Modulation by CDK9 (or its inhibition) | Relevant Findings |
|---|---|---|
| p53 Pathway | CDK9-mediated transcription of p53 target genes; CDK9 inhibition increases p53 by reducing MDM2. | CDK9 inhibition can increase p53 activity. jmpas.comnih.govwikipedia.org |
| mTOR Pathway | CDK9 binds to mLST8 (mTOR scaffold protein); forms nuclear CTORC1 (transcription) and cytoplasmic CTORC2 (translation). | CDK9 involved in both mTORC1 and mTORC2 signaling. wikipedia.org |
| YAP-TEAD Complex | CDK9 mediates transcriptional activation driven by YAP-TEAD. | Co-targeting CDK9 and YAP/TEAD is a potential strategy. citeab.comuni.lu |
| HSPs | HSP70 and HSP90/CDC37 chaperone CDK9; HSPs interact with CDK7/CDK9-Rpb1 to amplify paraptotic transcription. | HSPs crucial for CDK9 folding and stability; involved in paraptosis. nih.govguidetopharmacology.orgnih.gov |
| Splicing | CDK9 inhibition compromises global splicing, affecting intron retention and exon skipping. | Impacts alternative splicing in aggressive prostate cancer. transcriptionfactor.org |
| DNA Damage Response | CDK9 inhibition induces DNA damage; CDK9-cyclin K interacts with ATR pathway components. | Increases sensitivity to radiation; involved in DNA repair. wikipedia.orgresearchgate.netcenmed.comfishersci.be |
| T Cell Activation | CDK9 inhibition suppresses T cell activation and impairs TCR signaling. | Affects immune responses. wikipedia.org |
| Histone Modification | Cross-talk between CDK9/H2Bub1 and Set2/HDAC pathways. | Regulates aberrant transcriptional events. nih.gov |
NF-κB Signaling Pathway Modulation
While CDK9 generally plays a role in the NF-κB pathway, with some CDK9 inhibitors demonstrating modulatory effects on NF-κB activation aging-us.commdpi.comoup.comfrontiersin.orgfrontiersin.org, specific detailed research findings focusing solely on the direct modulation of the NF-κB signaling pathway by this compound are not explicitly available in the current literature. General CDK9 inhibition has been shown to reduce inflammatory responses by suppressing the NF-κB pathway in certain contexts. aging-us.com CDK9 is known to interact with the RelA subunit of NF-κB to stimulate transcriptional elongation. frontiersin.orgfrontiersin.org
Interactions with PI3K-AKT-mTOR Pathways
The PI3K-AKT-mTOR signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is frequently observed in various cancers. nih.govnih.govmedchemexpress.com While CDK9 activity has been implicated in influencing this pathway, and other CDK9 inhibitors have shown interactions or synergistic effects with PI3K-AKT-mTOR pathway components aacrjournals.orgmdpi.com, specific detailed research findings focusing solely on the direct interactions of this compound with the PI3K-AKT-mTOR pathways are not explicitly available in the current literature. CDK9 has been identified as a "common hit" in models of endocrine therapy resistance, where PI3K-AKT-mTOR pathways are also key, and other CDK9 inhibitors like AZD4573 have shown synergistic activity in such contexts. aacrjournals.org
Modulation of RNA Splicing Processes
This compound has been shown to modulate RNA splicing processes through its inhibitory effect on CDK9. Specifically, this compound reduces the phosphorylation level of RNAP II CTD at Serine 2 (Ser2). aacrjournals.org This phosphorylation by CDK9 is a critical event for the release of paused RNAP II into productive elongation and is essential for various co-transcriptional processes, including RNA processing and splicing. bioscientifica.com Inhibition of CDK9 can lead to alterations in RNA splicing, impacting thousands of messenger RNAs (mRNAs), with notable effects on intron retention and exon skipping. CDK9 also phosphorylates several splicing factors, such as SF3B1, and its inhibition can lead to a loss of interaction of splicing factors with SF3B1, suggesting a role in coordinating splicing with transcription.
Table 1: Key Research Findings on this compound and RNA Splicing Modulation
| Compound | Target | EC50 / IC50 | Key Effect on RNA Splicing Related Pathway | Reference |
| This compound | CDK9 | 5.5 nM (EC50) | Reduces phosphorylation level of RNAP II CTD (Ser2) | aacrjournals.org |
This reduction in RNAP II CTD (Ser2) phosphorylation by this compound contributes to its observed antiproliferative activity by downregulating anti-apoptotic proteins like Mcl-1, inducing cell apoptosis, and arresting the cell cycle at the G2/M phase. aacrjournals.org
Synergistic Approaches and Combination Research with Cdk9 in 37
Combinatorial Strategies with Targeted Agents
The combination of CDK9 inhibitors with BCL-2 inhibitors like Venetoclax has shown remarkable synergistic activity, particularly in hematologic malignancies. nih.govnih.govresearchgate.netnih.govresearchgate.netashpublications.orghaematologica.orgashpublications.orgashpublications.orgnih.govashpublications.orgashpublications.org The primary mechanism underlying this synergy is the CDK9 inhibitor-mediated downregulation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein and a key resistance factor to Venetoclax. nih.govresearchgate.netashpublications.orghaematologica.orgashpublications.org
In preclinical models of acute myeloid leukemia (AML) and mantle cell lymphoma (MCL), treatment with a CDK9 inhibitor leads to a rapid decrease in MCL-1 protein levels. nih.govresearchgate.netnih.gov This reduction in MCL-1 sensitizes cancer cells to the pro-apoptotic effects of Venetoclax, which targets BCL-2. nih.govhaematologica.org Studies have demonstrated that this combination leads to synergistic induction of apoptosis in cell lines and primary patient samples, including those that are resistant to Venetoclax as a single agent. nih.govresearchgate.netnih.gov Murine xenograft studies have also confirmed the potent in vivo efficacy of this combination, showing superior anti-tumor activity compared to either drug alone. nih.gov
Preclinical research has explored various CDK9 inhibitors in combination with Venetoclax, demonstrating a class-wide effect. For instance, the CDK9 inhibitor voruciclib was shown to synergistically enhance cell death induced by venetoclax in AML models through the downregulation of both Mcl-1 and c-Myc. researchgate.netnih.govresearchgate.net Similarly, other novel CDK9 inhibitors have demonstrated synergistic apoptosis in MCL cell lines and primary samples when combined with Venetoclax. nih.govashpublications.org This combinatorial strategy is being explored in clinical trials for patients with relapsed/refractory AML. ashpublications.orgashpublications.orgnih.gov
Table 1: Preclinical Studies of CDK9 Inhibitors in Combination with Venetoclax
| Cancer Type | CDK9 Inhibitor | Key Findings | Reference(s) |
|---|---|---|---|
| Mantle Cell Lymphoma | Novel CDK9 inhibitors | Synergistic induction of apoptosis in cell lines and primary samples. Superior in vivo efficacy in xenograft models. | nih.gov |
| Acute Myeloid Leukemia | Voruciclib | Synergistic antileukemic activity in cell lines and primary samples. | researchgate.netnih.gov |
| Hematologic Malignancies | A-1592668 | Superior efficacy in mouse models of lymphoma and AML compared to single agents. |
The combination of CDK9 inhibitors with BET bromodomain inhibitors, such as JQ1 and I-BET151, represents a powerful strategy to co-target transcriptional regulation in cancer. ashpublications.orgbohrium.comnih.govnih.govaacrjournals.orgnih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net Both CDK9 and BET proteins, particularly BRD4, are critical components of the transcriptional machinery that drives the expression of key oncogenes, including MYC.
In preclinical models of MLL-rearranged acute leukemia, the combination of a CDK9 inhibitor (CDKI-73) and a BET inhibitor (JQ1 or iBET-151) resulted in synergistic reductions in cell viability and significantly increased survival in patient-derived xenograft (PDX) models. bohrium.comnih.govresearchgate.net This combination led to a more profound downregulation of hallmark MLL target genes and oncogenes like MYC and BCL2. bohrium.com The synergistic effect is thought to stem from the dual blockade of transcriptional initiation and elongation. biorxiv.org
Similar synergistic effects have been observed in melanoma and clear cell renal cell carcinoma (ccRCC). aacrjournals.orgnih.govnih.gov In melanoma, the combination of iBET151 and CDKI73 synergistically induced apoptosis, an effect associated with the downregulation of anti-apoptotic proteins and key oncogenic pathways like E2F and MYC targets. aacrjournals.orgnih.gov In ccRCC, the novel CDK9 inhibitor XPW1, in combination with JQ1, showed enhanced anti-tumor effects both in vitro and in vivo. nih.govnih.gov
Table 2: Preclinical Studies of CDK9 Inhibitors in Combination with BET Inhibitors
| Cancer Type | Inhibitors Used | Key Findings | Reference(s) |
|---|---|---|---|
| MLL-rearranged Leukemia | CDKI-73, JQ1, iBET-151 | Synergistic reduction in cell viability and increased survival in PDX models. | bohrium.comnih.govresearchgate.net |
| Melanoma | iBET151, CDKI73 | Synergistic killing of melanoma cells and marked effects on tumor growth in vivo. | aacrjournals.orgnih.gov |
| Clear Cell Renal Cell Carcinoma | XPW1, JQ1 | Enhanced anti-ccRCC effects in vitro and in vivo. | nih.govnih.gov |
Combining CDK9 inhibitors with proteasome inhibitors like Bortezomib has shown synergistic cytotoxicity in multiple myeloma. nih.govresearchgate.netashpublications.org This combination leverages two distinct but complementary mechanisms to induce apoptosis in cancer cells.
CDK9 inhibitors act by downregulating the transcription of short-lived anti-apoptotic proteins, such as MCL-1 and XIAP. nih.govresearchgate.net Concurrently, proteasome inhibitors block the degradation of pro-apoptotic proteins, effectively tipping the cellular balance towards apoptosis. Preclinical studies in multiple myeloma have demonstrated that CDK9 inhibitors can overcome resistance to Bortezomib. nih.gov The combination of the selective CDK9 inhibitor enitociclib with bortezomib has been evaluated in preclinical multiple myeloma models. ashpublications.org
The combination of CDK9 inhibitors with CDK4/6 inhibitors, such as Palbociclib (B1678290), is an emerging strategy to overcome resistance in hormone receptor-positive (ER+) breast cancer. nih.gov While CDK4/6 inhibitors are effective in treating ER+ breast cancer, acquired resistance is a significant clinical challenge. pharmatimes.comicr.ac.ukijbs.com
Recent preclinical studies have shown that targeting the transcriptional regulator CDK9 can act synergistically with Palbociclib in models of endocrine- and Palbociclib-resistant ER+ breast cancer. nih.gov In these models, the CDK9 inhibitor AZD4573, in combination with Palbociclib and fulvestrant, resulted in tumor regression in patient-derived xenografts. nih.gov Transcriptional profiling of tumors treated with this combination revealed a significant downregulation of a set of transcriptional and cell-cycle regulators, suggesting a mechanism of overcoming resistance by shutting down compensatory signaling pathways. nih.gov
A strong synergistic effect has been reported for the combination of CDK9 inhibitors with EZH2 inhibitors in diffuse large B-cell lymphoma (DLBCL) and other solid tumors. nih.govnih.gov This synergy is based on a fascinating interplay of epigenetic regulation.
Studies have shown that CDK9 inhibitors can lead to a specific elevation of H3K27 trimethylation (H3K27me3), a repressive epigenetic mark. nih.gov This increase is speculated to be due to the reduced expression of demethylases like JMJD3/UTX. nih.govnih.gov The subsequent addition of an EZH2 inhibitor reverses this upregulation of H3K27me3, leading to a synergistic inhibition of tumor growth both in vitro and in vivo. nih.govnih.gov This combination has shown impressive synergistic effects not only in DLBCL but also in solid tumor models, potentially expanding the therapeutic application of EZH2 inhibitors. nih.gov
Mechanistic Basis of Combinatorial Efficacy
The synergistic efficacy of combining CDK9-IN-37 with other targeted agents stems from several key mechanistic principles:
Overcoming Resistance: A primary driver for combination strategies is to overcome both intrinsic and acquired drug resistance. For example, CDK9 inhibitors counteract Venetoclax resistance by downregulating MCL-1. nih.govresearchgate.nethaematologica.org Similarly, they show promise in overcoming resistance to CDK4/6 inhibitors in breast cancer by targeting transcriptional dependencies. nih.gov
Dual Targeting of Oncogenic Pathways: Many cancers are driven by the aberrant expression of key oncogenes like MYC. The combination of CDK9 and BET inhibitors provides a dual blockade on the transcriptional machinery responsible for MYC expression, leading to a more potent anti-tumor effect. bohrium.comnih.gov
Induction of Apoptosis through Complementary Pathways: The combination of CDK9 inhibitors and proteasome inhibitors exemplifies the strategy of hitting two different nodes of the apoptotic pathway. While CDK9 inhibitors reduce the production of anti-apoptotic proteins, proteasome inhibitors prevent the breakdown of pro-apoptotic proteins, creating a potent pro-death signal. nih.gov
Modulation of the Epigenetic Landscape: The synergy between CDK9 and EZH2 inhibitors highlights the potential of combining drugs that modulate the epigenome. By reversing a compensatory epigenetic modification induced by the CDK9 inhibitor, the EZH2 inhibitor unleashes a more powerful anti-tumor response. nih.gov
Table 3: Mentioned Compounds
| Compound Name | Class/Target |
|---|---|
| This compound | CDK9 Inhibitor |
| Venetoclax | BCL-2 Inhibitor |
| JQ1 | BET Bromodomain Inhibitor |
| I-BET (I-BET151) | BET Bromodomain Inhibitor |
| Bortezomib | Proteasome Inhibitor |
| Palbociclib | CDK4/6 Inhibitor |
| EZH2 Inhibitors | EZH2 Inhibitor |
| Voruciclib | CDK9 Inhibitor |
| AZD4573 | CDK9 Inhibitor |
| CDKI-73 | CDK9 Inhibitor |
| A-1592668 | CDK9 Inhibitor |
| AZD5991 | MCL-1 Inhibitor |
| Enitociclib | CDK9 Inhibitor |
| XPW1 | CDK9 Inhibitor |
| SNS032 | CDK9 Inhibitor |
Based on a thorough review of the available research, there is currently no specific information regarding synergistic approaches or combination research for the chemical compound “this compound” that aligns with the detailed outline provided.
The existing data on this compound describes its function as a selective CDK9 inhibitor. As a standalone agent, it demonstrates antiproliferative effects in acute myeloid leukemia cell lines by inhibiting the CDK9 signaling pathway. This action leads to a reduction in the phosphorylation of RNA polymerase II and the downregulation of the anti-apoptotic protein Mcl-1, ultimately inducing apoptosis.
However, there is no public-domain research or data available that details studies where this compound has been combined with other therapeutic agents. Consequently, information regarding its potential for:
Enhanced apoptosis induction in a synergistic context.
Augmented transcriptional downregulation of pro-survival genes when used in combination.
Overcoming microenvironment-mediated protection in in vitro models alongside other agents.
Modulation of resistance mechanisms to partner agents.
is not available. Therefore, the requested article focusing on the synergistic and combination research aspects of CDK9-IN--37 cannot be generated at this time.
Mechanisms of Research Induced Resistance to Cdk9 Inhibition and Overcoming Strategies
Cellular Adaptations to Sustained CDK9 Inhibition
Sustained inhibition of CDK9 can lead to cellular adaptations that contribute to drug resistance. These adaptations often involve compensatory changes in critical oncogenic pathways.
One significant cellular adaptation to sustained CDK9 inhibition is the compensatory upregulation of MYC expression nih.govbiorxiv.orgnih.govnih.gov. MYC is a proto-oncogene that drives cell proliferation and survival, and its expression is highly dependent on CDK9 activity acs.orgsellaslifesciences.com. When CDK9 is inhibited, cells can respond by increasing MYC levels to maintain their oncogenic transcriptional programs nih.govbiorxiv.orgnih.gov.
This compensatory upregulation of MYC is often dependent on the bromodomain-containing protein 4 (BRD4) nih.govnih.gov. BRD4 is known to recruit P-TEFb (which includes CDK9) to super-enhancers and gene promoters, facilitating transcriptional elongation frontiersin.orgaacrjournals.orgpnas.org. In response to CDK9 inhibition, BRD4 can actively capture P-TEFb from an inactive complex (7SK snRNP) and deliver it to target genes, including MYC, thereby enhancing CDK9's residual activity or promoting its resistance to inhibition nih.govnih.govnih.gov. This BRD4-mediated mechanism helps compensate for the loss of P-TEFb activity, leading to increased MYC transcription nih.gov. Studies have shown that the drug-enhanced interaction between BRD4 and P-TEFb can directly promote CDK9's kinase activity and resistance to inhibition nih.gov.
The critical role of this compensatory mechanism highlights the interconnectedness of transcriptional regulation pathways. Cancer cells with MYC amplification, for instance, become highly sensitive to CDK9 levels, and their survival is often dependent on sustained MYC expression acs.org.
CDK9's primary role is in transcriptional regulation, but its activity is intrinsically linked to cell cycle progression and DNA damage responses tandfonline.comnih.govnih.govum.es. Alterations in cell cycle regulatory pathways can contribute to resistance to CDK9 inhibition. CDK9 is involved in the phosphorylation of RNA polymerase II, which is crucial for productive transcriptional elongation tandfonline.comidrblab.net. Inhibition of CDK9 can lead to prolonged pausing of RNA polymerase near gene promoters, affecting the expression of genes critical for cell cycle progression and survival tandfonline.com.
While some CDKs directly regulate cell cycle transitions, CDK9's influence on the cell cycle is largely through its role in gene transcription nih.govum.es. Elevated CDK9 levels are associated with increased transcriptional activity, expression of anti-apoptotic genes, and enhanced cell proliferation in cancer tandfonline.com. Conversely, inadequate CDK9 function can result in prolonged transcriptional pauses, impacting crucial pro-survival pathways tandfonline.com. The depletion of CDK9, along with cyclin K, has been shown to impair the cell cycle in response to replication stress and DNA damage, indicating its involvement in maintaining genome integrity nih.gov. Furthermore, CDK9 directly activates the tumor suppressor protein p53, which halts the cell cycle in the presence of genetic abnormalities um.es. Disruptions in this pathway can lead to resistance.
Strategies to Circumvent Resistance in Preclinical Models
To overcome the challenge of resistance to CDK9 inhibition, several strategies are being explored in preclinical models, focusing on improving inhibitor properties, leveraging protein degradation, and identifying synergistic drug combinations.
Early CDK inhibitors often suffered from pan-CDK inhibition, leading to significant off-target toxicities and limiting their clinical applicability sellaslifesciences.comnih.gov. The development of next-generation CDK9 inhibitors aims to achieve higher specificity for CDK9, thereby reducing adverse effects and potentially improving clinical activity sellaslifesciences.combiorxiv.org. These newer inhibitors are designed to selectively target CDK9 over other CDKs, minimizing unwanted interactions sellaslifesciences.comnih.govchemrxiv.org.
Examples of such inhibitors include BAY1251152 and AZD4573, which are being evaluated in clinical trials and have shown increased selectivity and better safety profiles compared to first-generation compounds sellaslifesciences.comnih.gov. Other promising selective CDK9 inhibitors identified in preclinical studies include SLS009 (formerly GFH009), KB-0742, YX0798, and T7 sellaslifesciences.comaacrjournals.orgbiorxiv.orgresearchgate.netnih.gov. Rational drug design, often incorporating in silico modeling and structural biology analysis, is employed to identify subtle variations in CDK binding pockets, enabling the design of molecules with unique selectivity profiles chemrxiv.org. For instance, a novel chemical scaffold, IHMT-CDK9-36, has been discovered to overcome resistance mediated by specific CDK9 mutations, such as L156F nih.gov.
Table 1: Examples of Next-Generation CDK9 Inhibitors
| Inhibitor Name | Key Characteristics / Efficacy | Selectivity / Specificity | Resistance Overcome |
| BAY1251152 | Potent anti-tumor activity, good pharmacokinetics mdpi.comnih.gov | Highly selective mdpi.comnih.gov | Acquired resistance in AML nih.gov |
| AZD4573 | Effective in hematologic malignancy models, acts synergistically with palbociclib (B1678290) aacrjournals.orgbiorxiv.org | Potent and selective biorxiv.org | Endocrine- and palbociclib-resistant ER+ breast cancers aacrjournals.org, Osimertinib/AMG510 resistant lung adenocarcinoma mdpi.com |
| SLS009 (GFH009) | Potential for higher specificity and consistent clinical activity sellaslifesciences.com | Highly selective sellaslifesciences.com | - |
| KB-0742 | Potent antitumor activity in prostate cancer, downregulates AR-driven pathways aacrjournals.orgresearchgate.net | Selective aacrjournals.orgresearchgate.net | - |
| YX0798 | High potency, selectivity, and oral effectiveness in aggressive lymphoma biorxiv.orgaacrjournals.org | High selectivity and binding affinity (Kd = 0.28 nM) biorxiv.orgaacrjournals.org | BTK inhibitor and CAR-T dual-resistance in MCL biorxiv.orgaacrjournals.org |
| T7 | Potent, selective, and metabolically stable (IC50 = 1.2 nM) nih.gov | Selective nih.gov | Osimertinib resistance in NSCLC nih.gov |
| IHMT-CDK9-36 | Potent inhibition activity for CDK9 WT and L156F mutant nih.gov | Moderate selectivity among CDK kinases nih.gov | CDK9-L156F mutation-mediated resistance nih.gov |
Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), represents a promising strategy to circumvent resistance mechanisms associated with traditional inhibitors biorxiv.orgaacrjournals.orgfrontiersin.orgbiorxiv.org. Unlike inhibitors that only block protein function, PROTACs induce the complete degradation of the target protein, potentially overcoming resistance mechanisms that rely on increased target protein levels or conformational changes that hinder inhibitor binding biorxiv.orgfrontiersin.org.
Table 2: Examples of CDK9 Degraders (PROTACs)
| Degrader Name | Key Characteristics / Efficacy | Selectivity / Specificity | Resistance Overcome |
| THAL-SNS-032 | Reported CDK9 PROTAC inhibitor nih.govfrontiersin.org | - | Weak inhibition on resistant cells with CDK9 L156F mutation nih.gov |
| B03 | Potent induction of CDK9 degradation in AML cells at low nanomolar concentrations frontiersin.org | No evident inhibition of other kinases frontiersin.org | - |
| PROTAC 3 | Dose-dependent CDK9 degradation frontiersin.org | Selectively degrades CDK9 in HCT116 cells frontiersin.org | - |
| F3 | Dual degrader for CDK9 and CDK2 frontiersin.org | - | Inhibits cell proliferation through blockade of S and G2/M phases frontiersin.org |
| YX0597 | Potent and specific protein degrader, induces cell apoptosis aacrjournals.orgbiorxiv.org | - | BTKi-resistant MCL cells, radiation-resistant GEAC aacrjournals.orgbiorxiv.org |
A highly effective strategy to prevent or overcome resistance is the use of synergistic drug combinations, targeting multiple pathways crucial for cancer cell survival and adaptation.
CDK9 and BRD4/MYC Co-targeting: Given the BRD4-dependent compensatory upregulation of MYC upon CDK9 inhibition, simultaneous inhibition of CDK9 and BRD4 or MYC has shown significant synergistic effects in inducing growth arrest and apoptosis in cancer cells mdpi.comnih.govnih.govnih.govnih.govresearchgate.net. This approach directly addresses a key resistance mechanism by preventing the compensatory activation of oncogenic transcription nih.govnih.gov. Combinations of CDK9 inhibitors with BRD4 inhibitors (e.g., JQ1) have enhanced antitumor activity in various preclinical models, including Osimertinib-resistant NSCLC and ovarian cancer nih.govmdpi.commdpi.com.
CDK9 and BCL-2 Family Inhibitors: Upregulation of anti-apoptotic proteins like MCL-1 is a known mechanism of resistance to other targeted therapies, such as the BCL-2 inhibitor Venetoclax mdpi.comnih.gov. CDK9 inhibition can decrease MCL-1 levels, making it a rational combination partner. Preclinical studies have demonstrated that combining CDK9 inhibitors with Venetoclax shows synergistic effects, particularly in overcoming Venetoclax resistance in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) mdpi.comnih.govresearchgate.net.
CDK9 and Cell Cycle CDKs: Combining CDK9 inhibitors with inhibitors of cell cycle-associated CDKs, such as CDK4/6 inhibitors (e.g., palbociclib), has shown promise in overcoming resistance in specific cancer types. For example, AZD4573 synergized with palbociclib to drive tumor regression in models of endocrine- and palbociclib-resistant ER+ breast cancers aacrjournals.org. This strategy targets both transcriptional and cell cycle regulatory pathways, which are often dysregulated in resistant tumors.
CDK9 and Chemotherapeutics: In some contexts, combining CDK9 inhibitors with conventional chemotherapeutic agents has shown synergistic effects. For instance, combinations of BRD4 and CDK9 inhibitors with chemotherapeutics like Carboplatin and Paclitaxel have synergistically sensitized ovarian cancer cells to cell death, particularly in resistant models mdpi.com.
These synergistic combination strategies aim to hit multiple vulnerabilities in cancer cells, making it more challenging for them to develop resistance and leading to more robust and durable antitumor responses.
Advanced Research Methodologies and Investigative Approaches Utilizing Cdk9 in 37
Omics-Based Methodologies for Mechanistic Elucidation
Omics technologies offer a system-wide view of the molecular changes induced by a CDK9 inhibitor, providing crucial information on its mechanism of action and on-target effects.
RNA sequencing (RNA-Seq) is a powerful technique used to profile the entire transcriptome of cells, revealing how treatment with a CDK9 inhibitor alters global gene expression. Since CDK9 is a key regulator of transcriptional elongation, its inhibition is expected to cause a rapid downregulation of genes with short-lived mRNAs, particularly those encoding oncogenes and anti-apoptotic proteins. nih.govnih.gov
Studies using the selective CDK9 inhibitor LDC000067 demonstrated a selective reduction of mRNAs for important regulators of cell proliferation and survival, such as MYC. nih.gov Similarly, analysis of cells treated with CDK9 degraders like KI-CDK9d-32 showed that ribosome biogenesis was the most significantly impacted cellular process, consistent with the collapse of the MYC transcriptional network. biorxiv.org These transcriptomic analyses confirm the intended mechanism of action and help identify the key pathways affected by CDK9 inhibition. nih.govnih.gov
| Gene Symbol | Function | Significance of Downregulation |
|---|---|---|
| MYC | Transcription factor, master regulator of cell growth | Key target of CDK9 inhibition in many cancers. nih.govbiorxiv.org |
| MCL1 | Anti-apoptotic BCL-2 family protein | Depletion induces apoptosis in cancer cells. nih.gov |
| CCND1 (Cyclin D1) | Cell cycle regulator | Inhibition leads to cell cycle arrest. |
| FOSL1 | Component of the AP-1 transcription factor | Associated with cell proliferation and survival. |
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is an essential tool for mapping the genome-wide distribution of DNA-binding proteins and histone modifications. In the context of CDK9 inhibition, ChIP-seq is used to directly observe the effect on RNA Polymerase II (Pol II), the primary substrate of CDK9. nih.gov
CDK9 phosphorylates Pol II to release it from a paused state at the beginning of genes, allowing for productive elongation. nih.gov Treatment with CDK9 inhibitors like NVP-2 or degraders like THAL-SNS-032 leads to a characteristic change in the Pol II landscape. nih.gov ChIP-seq data consistently show an increased accumulation of Pol II at promoter-proximal regions (indicating enhanced pausing) and a concurrent decrease in Pol II occupancy throughout the gene body. This "pausing index" shift is a hallmark of on-target CDK9 inhibition and provides definitive evidence that the compound is engaging its target and functioning as expected at the molecular level. nih.gov
Proteomics Approaches for Protein Expression and Phosphorylation Profiling
Proteomics and phosphoproteomics are indispensable tools for characterizing the cellular impact of selective CDK9 inhibitors. These high-throughput methods provide a global snapshot of changes in protein abundance and phosphorylation status, offering deep mechanistic insights.
Quantitative mass spectrometry (MS) is a cornerstone of these approaches. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise measurement of changes in the proteome and phosphoproteome after inhibitor treatment. In one methodology, researchers can combine an analog-sensitive CDK9 cell line (such as CDK9as) with SILAC-based phosphoproteomics to specifically identify cellular substrates of CDK9. nih.gov This approach has been used to quantify the phosphorylation of over a thousand sites and identify numerous potential CDK9 substrates, many of which are involved in transcription and RNA processing. nih.govresearchgate.net
Other advanced proteomics methods used to profile CDK9 inhibitors include:
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. It can confirm direct binding of an inhibitor to CDK9 within intact cells. biognosys.com
Limited Proteolysis (LiP): LiP coupled with MS can identify conformational changes in proteins upon inhibitor binding, providing structural insights into the drug-target interaction. researchgate.net
Kinobeads Assay: This chemical proteomics tool uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome, allowing for the assessment of a compound's selectivity across many kinases. biognosys.com
These orthogonal methods collectively confirm CDK9 as the primary target and map the inhibitor's selectivity profile across the kinome. biognosys.comresearchgate.netacs.org For example, studies on selective CDK9 inhibitors have consistently shown high-affinity binding to CDK9 while also identifying other off-target kinases, providing a comprehensive view of the compound's cellular interactions. acs.org Phosphoproteomics studies further reveal the downstream consequences of CDK9 inhibition, such as the reduced phosphorylation of its canonical target, the C-terminal domain (CTD) of RNA Polymerase II (RNAPolII) at Serine 2, as well as other key cellular proteins involved in transcription and splicing. researchgate.netbiologists.com
| Proteomics Technique | Primary Application for CDK9 Inhibitors | Key Findings from Studies |
|---|---|---|
| Quantitative Phosphoproteomics (e.g., SILAC) | Identification of direct and downstream targets of CDK9 kinase activity. | Identified ~120 potential cellular substrates of CDK9; highlighted role in transcription-coupled splicing. nih.govresearchgate.net |
| Cellular Thermal Shift Assay (CETSA)-MS | Confirmation of direct target engagement in intact cells. | Confirmed direct binding of inhibitors to CDK9, showing a thermal shift. biognosys.com |
| Kinobeads Affinity Purification | Selectivity profiling across the human kinome. | Unanimously identified CDK family kinases as main targets, with CDK9 showing the highest affinity. biognosys.comacs.org |
| Limited Proteolysis (LiP)-MS | Analysis of conformational changes upon inhibitor binding. | Provides mechanistic insights into how the inhibitor affects CDK9 structure. researchgate.net |
Genetic Manipulation Techniques
Genetic manipulation techniques are pivotal for validating CDK9 as a therapeutic target and for understanding the cellular pathways that mediate sensitivity or resistance to its inhibition.
The CRISPR/Cas9 system has revolutionized target validation in cancer research. For CDK9, CRISPR-based approaches are used in several ways:
Gene Knockout Screens: Genome-wide or targeted CRISPR/Cas9 knockout screens can identify genes that, when deleted, sensitize cancer cells to CDK9 inhibitors. For instance, a screen in non-small cell lung cancer cell lines identified that knocking out genes like CCNE1 (Cyclin E1) could enhance sensitivity to CDK inhibitors. aacrjournals.org Such screens can reveal synthetic lethal interactions and potential combination therapy strategies. aacrjournals.orgnih.gov
Target Validation: CRISPR-mediated knockout of the CDK9 gene allows for a direct comparison between the genetic deletion phenotype and the effects of a pharmacological inhibitor. This helps to confirm that the observed cellular effects of a compound are indeed due to its action on CDK9. nih.govnih.gov
Studying Transcriptional Regulation: CRISPR-based inhibition of CDK9 can be used to study its role in transcriptional initiation and elongation. These studies have revealed that a high degree of promoter-proximal pausing induced by CDK9 inhibition limits new rounds of transcription, a concept known as the 'pause-initiation' limit. nih.gov
RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a widely used technique to transiently or stably reduce the expression of a target protein. In the context of CDK9, RNAi is employed to:
Mimic Pharmacological Inhibition: Knockdown of CDK9 expression using siRNA allows researchers to compare the resulting phenotype with that of a small-molecule inhibitor. This helps to dissect the effects of inhibiting the kinase's catalytic function versus simply depleting the protein. nih.gov
Investigate Specific Isoforms: CDK9 has two main isoforms, a 42kDa and a 55kDa version. RNAi can be designed to specifically target one isoform, helping to elucidate their distinct cellular functions. For example, knockdown of the nucleolar-specific CDK955 isoform was used to investigate its role in rRNA processing. researchgate.net
Uncover Differences from Inhibitors: Studies have shown that the cellular response to CDK9 knockdown can differ significantly from the response to a pharmacological inhibitor like Flavopiridol. nih.gov While both methods may downregulate key target genes, the global gene expression profiles can vary, suggesting that the protein's scaffolding functions, which are not affected by catalytic inhibitors, may play important roles. nih.govstanford.edu
| Genetic Technique | Application in CDK9 Research | Example Finding |
|---|---|---|
| CRISPR/Cas9 Knockout | Validating CDK9 as a drug target and identifying synthetic lethalities. | Knocking out CDK9 was as effective as knocking out KRas in KRas-driven pancreatic cancer cells. nih.gov |
| RNAi (siRNA/shRNA) | Comparing the effects of protein depletion versus pharmacological inhibition. | siRNA-mediated CDK9 knockdown resulted in gene expression changes that correlated poorly with those from the inhibitor Flavopiridol. nih.gov |
Biochemical and Biophysical Assays
Biochemical and biophysical assays are fundamental for the initial characterization of a CDK9 inhibitor's potency, selectivity, and mechanism of action at the molecular level.
In vitro kinase assays are the primary method for determining a compound's inhibitory potency against the CDK9 enzyme. These assays typically involve purified, recombinant CDK9/Cyclin T complexes and a suitable substrate. The rate of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Common formats for these assays include:
Radiometric Assays: These assays, such as the 33PanQinase™ activity assay, use 33P-labeled ATP and measure the incorporation of the radioactive phosphate (B84403) into a peptide substrate. reactionbiology.com
Luminescence-Based Assays: Commercially available kits like the CDK9/CyclinT Kinase Assay Kit use a luminescence-based readout (e.g., Kinase-Glo™ or ADP-Glo™) that measures the amount of ATP remaining after the kinase reaction. bpsbioscience.combpsbioscience.com A lower signal indicates higher kinase activity and thus lower inhibition.
These assays are crucial for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery, enabling chemists to design more potent and selective compounds. nih.govresearchgate.net
The interaction between CDK9 and its regulatory partners, primarily Cyclin T1, is essential for its kinase activity. frontiersin.org Therefore, targeting this protein-protein interaction (PPI) represents an alternative strategy for inhibiting CDK9 function, potentially offering greater selectivity than ATP-competitive inhibitors. nih.govmdpi.com
Several biophysical and biochemical methods are used to investigate how compounds disrupt the CDK9-Cyclin T1 complex:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is used to screen for compounds that disrupt the CDK9-Cyclin T1 interaction. A signal is generated only when the two proteins are in close proximity; thus, a decrease in signal indicates disruption of the PPI. nih.govresearchgate.net
Co-immunoprecipitation (Co-IP): This technique is used to validate PPI disruption within a cellular context. Cell lysates are treated with the inhibitor, and then an antibody against CDK9 is used to pull it down. The amount of co-precipitated Cyclin T1 is then measured by Western blotting. A reduction in Cyclin T1 indicates that the inhibitor has disrupted the complex. mdpi.comresearchgate.net
Virtual Screening and Molecular Dynamics: Computational approaches are used to design peptides or small molecules that are predicted to bind at the CDK9-Cyclin T1 interface and block the interaction. frontiersin.orgmdpi.com
Studies have successfully identified novel metal-based complexes and peptide inhibitors that function by disrupting the CDK9-Cyclin T1 PPI, validating this as a viable therapeutic approach. frontiersin.orgnih.gov
Target Engagement Assays in Cellular Contexts
Verifying that a chemical probe, such as CDK9-IN-37, interacts with its intended target within the complex environment of a living cell is a critical step in its validation. Target engagement assays provide the necessary evidence that the compound reaches and binds to its target, Cyclin-Dependent Kinase 9 (CDK9), at concentrations that are relevant for inducing a biological effect. Several advanced methodologies are employed to quantify this interaction directly or indirectly in a cellular context.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to confirm the direct binding of a compound to its target protein in intact cells and tissues. researchgate.netnih.govcetsa.org The principle is based on ligand-induced thermal stabilization of the target protein. nih.govresearchgate.net When a compound like this compound binds to CDK9, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.
The typical CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate or intact cells across a temperature gradient. nih.govmdpi.com After heating, the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble CDK9 remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A positive target engagement is indicated by a shift in the melting curve of CDK9 to a higher temperature in the presence of this compound compared to the vehicle control. This shift demonstrates that the compound has entered the cell and physically bound to CDK9, thereby stabilizing it. nih.gov
Table 1: Illustrative CETSA Data for CDK9 Engagement
| Temperature (°C) | Relative Amount of Soluble CDK9 (Vehicle Control) | Relative Amount of Soluble CDK9 (+ this compound) |
|---|---|---|
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.78 | 0.92 |
| 60 | 0.52 | 0.85 |
| 65 | 0.25 | 0.65 |
| 70 | 0.10 | 0.35 |
Bioluminescence Resonance Energy Transfer (BRET)-Based Assays
NanoBRET™ Target Engagement is a highly sensitive and quantitative assay performed in living cells to measure compound binding to a specific protein target. promega.compromegaconnections.com This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer). promega.com
For CDK9, the assay involves expressing a CDK9-NanoLuc fusion protein in cells. reactionbiology.compromega.com These cells are then treated with a fluorescent tracer that specifically binds to the ATP pocket of CDK9. When the tracer binds to the CDK9-NanoLuc fusion, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. promega.com When a test compound like this compound is introduced, it competes with the tracer for binding to CDK9. promega.com This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity (IC50) of the compound for its target. promega.comreactionbiology.com
Table 2: Representative NanoBRET™ Assay Data for this compound
| This compound Concentration (nM) | Normalized BRET Ratio | % Inhibition |
|---|---|---|
| 0.1 | 0.98 | 2 |
| 1 | 0.91 | 9 |
| 10 | 0.75 | 25 |
| 100 | 0.48 | 52 |
| 1000 | 0.15 | 85 |
| 10000 | 0.06 | 94 |
Indirect Target Engagement Assessment via Biomarker Modulation
The engagement of CDK9 by an inhibitor can also be confirmed indirectly by measuring the modulation of downstream biomarkers. CDK9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2-P). oncotarget.com This phosphorylation is a key step in releasing paused Pol II and promoting transcriptional elongation. oncotarget.com
Treatment of cells with a potent and cell-permeable CDK9 inhibitor is expected to lead to a rapid decrease in the levels of Pol II Ser2-P. Western blot analysis is a standard method used to detect this change. oncotarget.com Cells are treated with varying concentrations of this compound for a defined period, after which cell lysates are prepared and analyzed by immunoblotting with antibodies specific for the phosphorylated form of Pol II (anti-pSer2) and for total Pol II. A dose-dependent reduction in the pSer2 signal relative to the total Pol II level provides strong evidence of target engagement and functional inhibition of CDK9 in the cellular context. ashpublications.orgnih.gov
Table 3: Western Blot Densitometry Analysis of Pol II Phosphorylation
| This compound Concentration (nM) | Relative pSer2/Total Pol II Ratio |
|---|---|
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 50 | 0.54 |
| 100 | 0.21 |
| 250 | 0.09 |
| 500 | 0.05 |
Compound Reference Table
| Compound Name |
|---|
| Abemaciclib |
| Atuveciclib |
| BAY-1251152 |
| BRG1 |
| Capsaicin |
| This compound |
| Dinaciclib |
| KB-0742 |
| P276-00 |
| Palbociclib (B1678290) |
| Ribociclib |
| TB003 |
| TB008 |
| TB0016 |
| TG02 |
| THZ1 |
Future Perspectives and Unanswered Questions in Cdk9 in 37 Research
Elucidation of CDK9's Role in Specific Cellular Contexts
While CDK9's general function in transcription is established, a deeper understanding of its precise roles within diverse cellular contexts is crucial. Future research with highly selective CDK9 inhibitors aims to dissect these nuanced functions, moving beyond broad transcriptional suppression to identify context-specific dependencies and therapeutic opportunities.
CDK9 is known to be involved in various differentiation processes, including adipogenesis, myogenesis, and neuronal differentiation. researchgate.netnih.govncats.io For instance, CDK9-cyclin T1 is required for neuronal differentiation induced by retinoic acid, linked to increased expression of differentiation-associated genes. nih.gov In adipogenesis, a minor isoform, CDK9₅₅, interacts with and phosphorylates PPARγ, a master regulator of adipocyte differentiation, to activate target gene transcription in pre-adipocytes. researchgate.net Future studies need to elucidate the detailed molecular mechanisms by which selective CDK9 inhibition influences these complex differentiation pathways. This includes identifying specific downstream targets and signaling cascades that mediate the observed phenotypic changes during differentiation, and understanding how the timing and duration of CDK9 inhibition impact lineage commitment and maturation.
CDK9's activity is tightly regulated by various post-translational modifications (PTMs), including phosphorylation, acetylation, and ubiquitination. researchgate.netnih.govwikipedia.org For example, phosphorylation of CDK9 at Thr29 can reduce its activity, while Thr186 phosphorylation by CDK7 is essential for its release from the 7SK snRNP complex and subsequent activation. researchgate.netnih.gov Acetylation of specific lysine (B10760008) residues on cyclin T1 (Lys380, Lys386, Lys390, and Lys404) by p300 also promotes P-TEFb dissociation from 7SK snRNP. researchgate.net Ubiquitination, often non-degradative, can also regulate CDK9 release from inhibitory complexes. nih.gov Unanswered questions revolve around how different PTMs precisely fine-tune CDK9 activity and substrate specificity in various cellular states, and how selective CDK9 inhibitors might differentially interact with or be affected by these modified forms of CDK9. Understanding the interplay between selective inhibitors and CDK9 PTMs could lead to the design of compounds with enhanced efficacy or reduced off-target effects.
Identification of Novel Biological Targets and Interacting Partners of CDK9
CDK9 forms complexes with cyclins (T1, T2a, T2b, K) and interacts with numerous factors involved in transcription elongation, such as DSIF, NELF, BRD4, and the 7SK snRNP complex. researchgate.netwikipedia.orgciteab.comncats.ionih.govmdpi.com While these core interactions are well-characterized, the full spectrum of CDK9's biological targets and interacting partners, especially those that might be revealed or become critical under specific inhibitory conditions, remains largely unknown. Phosphoproteomic studies have already indicated that CDK9 inhibition can downregulate the phosphorylation of numerous proteins involved in mRNA processing and splicing, suggesting a broader regulatory network. guidetopharmacology.org Future research should employ advanced proteomic and interactomic approaches to comprehensively map the CDK9 interactome in different cellular contexts and disease states, particularly in the presence of selective inhibitors. This could uncover novel, context-dependent targets that contribute to the therapeutic effects or resistance mechanisms of CDK9 inhibitors.
Understanding the Comprehensive Impact on Global Splicing and Other RNA Processing Events
CDK9's phosphorylation of RNA Pol II CTD is crucial not only for transcription elongation but also for coordinating co-transcriptional mRNA processing events, including splicing and 3'-end formation. nih.govciteab.comnih.govjmpas.com Short-term CDK9 inhibition has been shown to affect the splicing of thousands of mRNAs and impair global splicing, with particularly strong effects on intron retention and exon skipping. nih.gov Furthermore, CDK9 activity is essential for maintaining global levels of histone H2B monoubiquitination (H2Bub1), which in turn influences replication-dependent histone mRNA 3'-end processing. jmpas.com A comprehensive understanding of the global impact of CDK9 inhibition on the intricate landscape of RNA processing events is a significant area for future investigation. This includes dissecting the precise mechanisms by which CDK9 regulates splicing and polyadenylation, identifying the specific RNA processing factors that are directly or indirectly affected by CDK9 activity, and determining the functional consequences of these alterations on gene expression and cellular phenotype.
Exploration of Biomarkers for Predicting Responsiveness to CDK9 Inhibition in Preclinical Models
The development of predictive biomarkers is critical for the successful clinical translation of CDK9 inhibitors. While CDK9 inhibition generally leads to a decrease in transcription and depletion of short-lived pro-proliferative and anti-apoptotic proteins like MCL-1 and MYC, not all cancer cells respond equally. nih.govncats.ionih.govnih.govnewdrugapprovals.orgamericanelements.com Cancer cells often exhibit an "addiction" to high CDK9 activity, which can be exploited therapeutically. nih.govwikipedia.org However, the underlying features that explain this dependency and predict responsiveness are not fully understood. wikipedia.org Future research needs to identify robust and reliable biomarkers that can predict which preclinical models (and ultimately, which patients) will respond most effectively to CDK9 inhibition. This involves comprehensive molecular profiling, including transcriptomic, proteomic, and epigenomic analyses, to identify signatures associated with sensitivity or resistance to CDK9 inhibitors. For example, studies have shown that CDK9 expression is increased in prostate cancer cells as they develop a CRPC-phenotype, and high expression is associated with poor prognosis in synovial sarcoma, suggesting its potential as a prognostic and predictive biomarker. ncats.iowikipedia.org
Development of Highly Selective and Novel Chemical Scaffolds for CDK9 Inhibition
A major challenge in CDK9 inhibitor development has been achieving high selectivity over other CDKs and kinases, given the structural similarities in their ATP-binding sites. mdpi.comnewdrugapprovals.orgnewdrugapprovals.orgtocris.com Early pan-CDK inhibitors, while showing some antitumor activity, often suffered from off-target toxicities due to their lack of selectivity. researchgate.netnih.govmdpi.comtocris.com However, recent advancements in molecular modeling and medicinal chemistry have enabled the design of more selective CDK9 inhibitors. researchgate.netmdpi.comnewdrugapprovals.orgnewdrugapprovals.orgtocris.comnih.govfishersci.be Future efforts will focus on developing novel chemical scaffolds that achieve even greater selectivity for CDK9, potentially by targeting allosteric sites or protein-protein interactions rather than just the ATP pocket. nih.govnewdrugapprovals.org The exploration of innovative modalities like proteolysis-targeting chimeras (PROTACs) for targeted degradation of CDK9 is also a promising avenue to overcome selectivity challenges and achieve more durable responses. newdrugapprovals.org Continued structural biology studies are essential to guide the rational design of next-generation CDK9 inhibitors with improved therapeutic indices.
Q & A
Q. What is the mechanistic basis of CDK9-IN-37 in modulating RNA Polymerase II (Pol II) transcription elongation?
this compound inhibits Cyclin-dependent kinase 9 (CDK9), a key regulator of Pol II transcription elongation. CDK9 phosphorylates the C-terminal domain (CTD) of Pol II, enabling transition from paused to elongating states . Methodologically, researchers should employ kinase selectivity assays (e.g., radiometric kinase activity assays) to confirm CDK9 inhibition over other CDKs. RNA-seq or GRO-seq can validate transcriptional pausing/elongation changes in treated vs. untreated cells .
Q. How do researchers determine the optimal concentration range for this compound in in vitro studies?
Dose-response experiments using IC50 values derived from cell viability assays (e.g., MTT or ATP-lite) are critical. For transcriptional studies, titrate this compound (e.g., 0.1–10 μM) and measure phosphorylation of Ser2 in the Pol II CTD via Western blot . Include positive controls (e.g., Flavopiridol) and validate with siRNA-mediated CDK9 knockdown .
Q. What in vitro and in vivo models are appropriate for studying this compound’s therapeutic potential?
In vitro: Use cancer cell lines with high CDK9 dependency (e.g., AML, multiple myeloma) to assess apoptosis and cell cycle arrest. In vivo: Xenograft models with pharmacokinetic profiling (plasma/tissue concentrations) to evaluate bioavailability and toxicity . Ensure consistency in dosing schedules and include vehicle controls.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across different disease models?
Discrepancies may arise from cell-type-specific transcriptional programs or off-target effects. Perform comparative transcriptomics (e.g., RNA-seq across models) to identify context-dependent gene networks. Validate using CRISPR-Cas9-engineered CDK9 knockout lines to isolate inhibitor-specific effects .
Q. What experimental designs mitigate confounding effects when combining this compound with other targeted therapies?
Use factorial design experiments to test synergy (e.g., Chou-Talalay combination index). Pre-treat cells with this compound followed by agents targeting downstream pathways (e.g., BET inhibitors). Monitor transcriptional rebound effects via time-course Pol II ChIP-seq .
Q. How should researchers address variability in this compound’s transcriptional outcomes due to chromatin state heterogeneity?
Integrate single-cell RNA-seq with ATAC-seq or histone modification ChIP-seq to correlate transcriptional output with chromatin accessibility. Use clustering algorithms to identify subpopulations with differential CDK9 dependency .
Q. What methodologies validate this compound’s specificity in complex biological systems?
Combine chemoproteomics (e.g., kinobeads) with thermal shift assays to assess target engagement. Off-target effects can be identified via phosphoproteomics and countered with rescue experiments (e.g., overexpression of CDK9 mutants resistant to inhibition) .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on transcription?
Apply nonlinear regression models (e.g., log(inhibitor) vs. response curves) for IC50 calculations. For transcriptomics data, use false discovery rate (FDR)-corrected differential expression analysis (e.g., DESeq2) and gene set enrichment (GSEA) .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?
Reconcile differences by profiling drug metabolism (e.g., cytochrome P450 assays) and tissue penetration (e.g., mass spectrometry). Use PDX (patient-derived xenograft) models to better mimic human pharmacokinetics .
Data Interpretation and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results with this compound?
Clearly document experimental conditions (e.g., cell confluency, passage number) and negative controls. Use supplemental figures to show raw data, and discuss potential limitations (e.g., off-target effects, model suitability) .
Q. How to contextualize this compound’s transcriptional effects within broader gene regulatory networks?
Integrate RNA Pol II occupancy data with TF binding (ChIP-seq) and enhancer activity (e.g., H3K27ac marks). Use network inference tools (e.g., ARACNe) to identify master regulators affected by CDK9 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
